molecular formula C20H25N3O4 B6440503 7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549039-02-1

7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6440503
CAS No.: 2549039-02-1
M. Wt: 371.4 g/mol
InChI Key: SNLZZZOMZUEOAY-UHFFFAOYSA-N
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Description

This compound is a lactam-derived EZH2 inhibitor . EZH2 inhibitors are designed to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds . The compound incorporates an sp3 hybridized carbon atom at the 7-position of the lactam moiety .


Synthesis Analysis

The synthesis of this compound involves ligand-based and physicochemical-property-based strategies . The new inhibitors incorporated an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in the lead compound as a replacement for a dimethylisoxazole group . This transformation enabled optimization of the physicochemical properties and potency compared to the lead compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a lactam-derived EZH2 inhibitor structure . A crystal structure of the compound in complex with the three-protein PRC2 complex enabled understanding of the key structural features required for optimal binding .

Future Directions

The compound has been advanced as a development candidate (PF-06821497) due to its overlap of potency and pharmaceutical properties as well as robust tumor growth inhibition in vivo . Future research may focus on further optimizing the compound’s properties and evaluating its efficacy and safety in clinical trials.

Properties

IUPAC Name

7-methoxy-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-16-2-3-17-18(10-16)21-13-23(20(17)25)11-14-4-7-22(8-5-14)19(24)15-6-9-27-12-15/h2-3,10,13-15H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLZZZOMZUEOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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